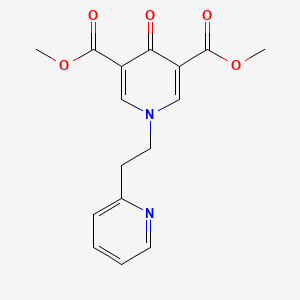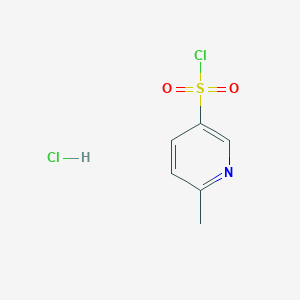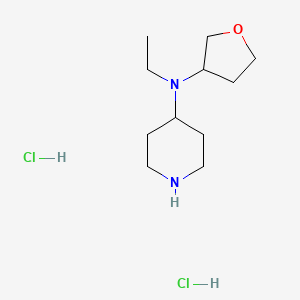
2-(3,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride
Vue d'ensemble
Description
2-(3,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride is a chemical compound that is commonly used in scientific research. It is a cyclopropane derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers studying the nervous system and other biological systems.
Mécanisme D'action
The mechanism of action of 2-(3,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride is related to its ability to inhibit VMAT2. By blocking the uptake of monoamine neurotransmitters into synaptic vesicles, it leads to an increase in their extracellular levels. This can have a variety of effects on the nervous system, including changes in mood, behavior, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. It has been shown to have effects on a variety of neurotransmitter systems, including dopamine, norepinephrine, and serotonin. These effects can lead to changes in mood, behavior, and cognition, making it a valuable tool for researchers studying these systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride in lab experiments is its potency as a VMAT2 inhibitor. This makes it a valuable tool for studying the effects of monoamine neurotransmitters on the nervous system. However, one limitation is that its effects on other neurotransmitter systems may complicate the interpretation of results.
Orientations Futures
There are many potential future directions for research involving 2-(3,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride. One area of interest is its potential as a treatment for neurological and psychiatric disorders that involve dysfunction of monoamine neurotransmitter systems. Another area of interest is its use as a tool for studying the effects of these neurotransmitters on the nervous system, including their role in addiction, mood disorders, and other conditions. Finally, there is potential for further development of related compounds with even greater potency and selectivity for VMAT2 inhibition.
Applications De Recherche Scientifique
2-(3,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride has a variety of scientific research applications. It has been shown to be a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the uptake of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin into synaptic vesicles. This inhibition leads to an increase in extracellular levels of these neurotransmitters, making it a valuable tool for studying their effects on the nervous system.
Propriétés
IUPAC Name |
2-(3,4-difluorophenyl)-2-methylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c1-10(5-9(10)13)6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNFGVSIVWTWAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1N)C2=CC(=C(C=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{1-[1-(diphenylmethyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1430437.png)



![1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide](/img/structure/B1430444.png)


![5-Methyl-2-azaspiro[5.5]undecane](/img/structure/B1430449.png)





